molecular formula C4H9NO3 B1332319 2,2-Dimethoxyacetamide CAS No. 83071-00-5

2,2-Dimethoxyacetamide

Cat. No. B1332319
CAS RN: 83071-00-5
M. Wt: 119.12 g/mol
InChI Key: NXDRRCFVRXDPOV-UHFFFAOYSA-N
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Description

2,2-Dimethoxyacetamide is a chemical compound with the molecular formula C4H9NO3 . It is used in various chemical processes as a solvent and a reagent .


Molecular Structure Analysis

The molecular structure of 2,2-Dimethoxyacetamide consists of 4 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The average mass is 119.119 Da .


Physical And Chemical Properties Analysis

2,2-Dimethoxyacetamide is a powder at room temperature . It has a molecular weight of 119.12 .

Scientific Research Applications

Proteomics Research

2,2-Dimethoxyacetamide: is utilized in proteomics research as a specialty product. It aids in the study of proteins and their functions, particularly in understanding protein structure, interactions, and expression levels within cells .

Synthesis of Heterocyclic Compounds

This compound plays a role in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. It serves as a starting material for creating complex molecules used in the development of pharmaceuticals .

Organic Synthesis

In organic synthesis, 2,2-Dimethoxyacetamide is involved in the preparation of various organic compounds. It is particularly useful in reactions requiring a protected amide group, which can later be deprotected to yield the desired amide structure .

Medicinal Chemistry

It contributes to the field of medicinal chemistry by being a precursor in the synthesis of chemotherapeutic agents. Its role in creating isoquinolines, which are valuable in chemotherapy, highlights its importance in drug development .

Biochemistry Applications

2,2-Dimethoxyacetamide: is significant in biochemistry for enzyme-related studies. It can be used to modify enzymes or as a reagent in enzymatic reactions, thus aiding in understanding biochemical pathways .

Industrial Applications

This compound finds industrial applications as an intermediate in chemical synthesis. It is used in the manufacturing of other chemicals, where it acts as a building block for more complex structures .

Safety and Hazards

Safety data sheets indicate that 2,2-Dimethoxyacetamide may be harmful if inhaled or comes into contact with skin . It is recommended to avoid dust formation and to use personal protective equipment when handling this compound .

properties

IUPAC Name

2,2-dimethoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-7-4(8-2)3(5)6/h4H,1-2H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDRRCFVRXDPOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50367852
Record name 2,2-dimethoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethoxyacetamide

CAS RN

83071-00-5
Record name 2,2-dimethoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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